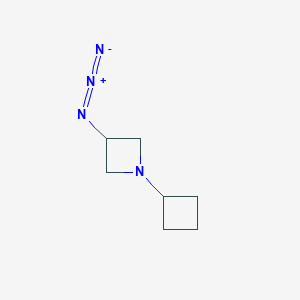
2-(3-aminoazetidin-1-yl)-N-(butan-2-yl)acetamide
Descripción general
Descripción
2-(3-Aminoazetidin-1-yl)-N-(butan-2-yl)acetamide, also known as 2-ABA, is an organic compound that has been studied extensively in the scientific community due to its unique properties. It is an amide derivative of an amino acid and is a versatile compound that can be used in a wide range of applications.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
Enhanced Antibacterial Activity
Studies on monocyclic β-lactam antibiotics revealed that compounds with specific substituents, including variations close to the core structure of 2-(3-aminoazetidin-1-yl)-N-(butan-2-yl)acetamide, exhibited strong activity against a variety of Gram-negative bacteria, including β-lactamase-producing strains. Derivatives with fluoromethyl and carbamoyloxymethyl moieties, in particular, showed increased antibacterial effectiveness (Yoshida et al., 1986).
Antifungal and Antibacterial Potency
A series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinone derivatives demonstrated potent antibacterial and antifungal activities. Specifically, a compound with a p-dimethylaminophenyl group on the azetidinone ring attached to the N-atom of the acetamido group on 3-methyl-1H-quinoxaline-2-one was notably effective against various bacterial and fungal strains (Kumar et al., 2013).
Synthesis and Structural Analysis
Structural Studies
Crystal structure analyses of compounds related to 2-(3-aminoazetidin-1-yl)-N-(butan-2-yl)acetamide, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, provided insights into their conformation and potential interaction mechanisms with biological targets. The molecules exhibited folded conformations, which may influence their biological activities (Subasri et al., 2017).
Innovative Synthesis Approaches
Research on the synthesis of functionalized N-[4-(2-oxoazetidin-1-yl)but-1-enyl]acetamides, which are structurally related to the compound of interest, highlighted a two-step approach involving rhodium-catalysed hydroformylation. This method underscores the chemical flexibility and potential for creating diverse derivatives with varied biological activities (Dekeukeleire et al., 2010).
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-butan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-7(2)11-9(13)6-12-4-8(10)5-12/h7-8H,3-6,10H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLXTTUREYPCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-(butan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1489058.png)










